Elimination of Hydrogen-Bond Donor Capacity: 0 HBD vs. 2 HBD for N–H-Bearing Urazole Analogs
The N1,N2-dimethyl substitution in the target compound eliminates both N–H protons present in the unsubstituted urazole core, resulting in a computed Hydrogen Bond Donor (HBD) count of zero. By contrast, the closest non-methylated analog 4-(4-nitrophenyl)-1,2,4-triazolidine-3,5-dione (CAS 13274-45-8) retains two N–H groups (HBD count = 2) [1]. This binary difference (0 vs. 2 HBD) represents a categorical, non-incremental shift in molecular recognition capacity.
| Evidence Dimension | Hydrogen Bond Donor Count (HBD, computed per Lipinski rules) |
|---|---|
| Target Compound Data | 0 HBD |
| Comparator Or Baseline | 4-(4-nitrophenyl)-1,2,4-triazolidine-3,5-dione (CAS 13274-45-8): 2 HBD; Parent urazole (CAS 3232-84-6): 2 HBD |
| Quantified Difference | ΔHBD = 2 (absolute difference); target has zero HBD vs. two HBD for unmethylated analogs |
| Conditions | Computed molecular descriptor; PubChem 2.2 / Cactvs 3.4.8.24 |
Why This Matters
Zero HBD fundamentally alters passive membrane permeability, solubility, and target-binding pharmacophore compatibility relative to N–H-bearing urazoles, making the target compound the mandatory choice for experiments where HBD-mediated interactions must be excluded or where intracellular target access is required.
- [1] PubChem. 1,2-Dimethyl-4-(4-nitrophenyl)-1,2,4-triazolidine-3,5-dione, CID 715403 (computed properties: HBD = 0). 4-(4-nitrophenyl)-1,2,4-triazolidine-3,5-dione, CID 278492 (computed properties: HBD = 2). National Library of Medicine. View Source
